Ethyl 6-(furan-2-yl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate
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Overview
Description
Ethyl 6-(furan-2-yl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound featuring a furan ring, a methylphenyl group, and a cyclohexene ring with an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(furan-2-yl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction between a furan derivative and a substituted cyclohexene. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(furan-2-yl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under acidic conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of brominated or nitrated aromatic compounds.
Scientific Research Applications
Ethyl 6-(furan-2-yl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 6-(furan-2-yl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(furan-2-yl)-4-phenyl-2-oxocyclohex-3-ene-1-carboxylate
- Ethyl 6-(furan-2-yl)-4-(4-chlorophenyl)-2-oxocyclohex-3-ene-1-carboxylate
- Ethyl 6-(furan-2-yl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
Uniqueness
Ethyl 6-(furan-2-yl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C20H20O4 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
ethyl 6-(furan-2-yl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C20H20O4/c1-3-23-20(22)19-16(18-5-4-10-24-18)11-15(12-17(19)21)14-8-6-13(2)7-9-14/h4-10,12,16,19H,3,11H2,1-2H3 |
InChI Key |
PFHQDOZVGHLARN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)C)C3=CC=CO3 |
Origin of Product |
United States |
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